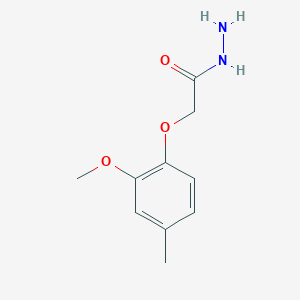

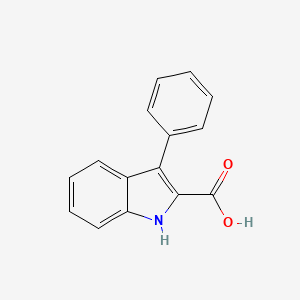

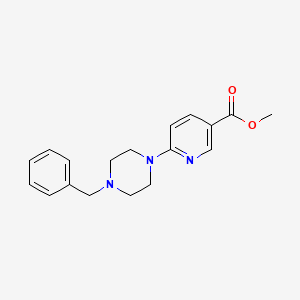

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine

Vue d'ensemble

Description

Morpholine is a versatile and readily accessible synthetic building block. It is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . Benzodiazole derivatives are of considerable interest for their diverse pharmaceutical uses and play an important role in the synthesis of fused heterocyclic systems .

Synthesis Analysis

The synthesis of similar compounds often involves Mannich reactions, which are three-component condensation reactions involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . For example, a novel Mannich base from Maleimide, Furfuraldehyde, and Morpholine was synthesized .Molecular Structure Analysis

The molecular structure of similar compounds often involves a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The crystal structure gives a picture of a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve oxidative polycondensation reactions using air O2 and NaOCl oxidants in an alkaline medium .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various factors. For example, the compound 2-(Morpholin-4-ylmethyl)phenol has a molecular weight of 193.24 g/mol and a topological polar surface area of 32.7 Ų .Applications De Recherche Scientifique

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated against HSC-T6 cells .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Halogenated Heterocycles

- Field : Organic Chemistry

- Application : The compound “[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride” is used in the synthesis of various organic compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results : The outcomes would also depend on the specific synthesis. This compound is likely used as a building block in the synthesis of more complex organic compounds .

-

Density Functional Theory Calculations

- Field : Computational Chemistry

- Application : The compound “4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was studied using density functional theory calculations .

- Method : The molecular geometry, vibrational frequencies, gauge including atomic orbital (GIAO) 1H and 13C chemical shift values and several thermodynamic parameters of the compound in the ground state were calculated using density functional methods (BLYP and B3LYP) .

- Results : The results of these calculations would provide valuable information about the properties of the compound, which could be useful in predicting its behavior in various chemical reactions .

-

Synthesis of 2-Bromo-3-(Morpholin-4-yl)Propionic Acid Esters

- Field : Organic Chemistry

- Application : A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed .

- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated against HSC-T6 cells .

- Results : Among the amines, morpholine turned most suitable .

-

Phthalocyanine Derivatives

- Field : Organic Chemistry

- Application : Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups are potential agents for photodynamic therapy .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results : The outcomes would also depend on the specific synthesis .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQKKKWRKVVXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241885 | |

| Record name | 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine | |

CAS RN |

313518-70-6 | |

| Record name | 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313518-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)

![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)

![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)